Lipophilicity (LogP) vs. N-Alkyl Analogs
The target compound exhibits a calculated LogP of 0.02–0.645, representing a polar-hydrophilic profile compared to N-alkyl 4-aminobenzamides. In the Clark et al. series, 4-amino-N-amylbenzamide (ED₅₀ = 42.98 mg/kg, MES) and 4-amino-N-cyclohexylbenzamide (PI = 2.8) possess substantially higher calculated lipophilicity due to their hydrocarbon N-substituents [1]. The methoxyethyl side chain introduces an ether oxygen, increasing hydrogen-bond acceptor count to 4 (versus 2 for simple N-alkyl analogs) and TPSA to 64.35 Ų, which directly impacts aqueous solubility and blood–brain barrier permeability .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = 0.02 (Hit2Lead) to 0.645 (ChemTradeHub) |
| Comparator Or Baseline | 4-Amino-N-amylbenzamide: estimated LogP ~2.5–3.0 (based on alkyl chain length); 4-Amino-N-cyclohexylbenzamide: estimated LogP ~2.8–3.3 |
| Quantified Difference | Target compound LogP is 2–3 units lower than N-alkyl/cycloalkyl analogs |
| Conditions | In silico calculation (method not specified) |
Why This Matters
Lower LogP predicts reduced passive CNS penetration and altered pharmacokinetics, directly informing compound selection for peripheral vs. CNS-targeted projects.
- [1] Clark CR, Wells MJ, Sansom RT, Norris GN, Dockens RC, Ravis WR. Anticonvulsant activity of some 4-aminobenzamides. J Med Chem. 1984;27(6):779-782. PMID: 6737418. View Source
